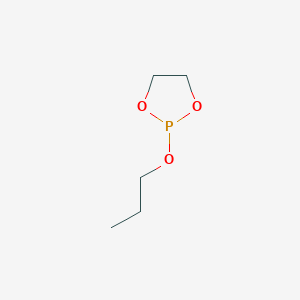
2-Propoxy-1,3,2-dioxaphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propoxy-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C5H11O3P It is a cyclic phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-1,3,2-dioxaphospholane typically involves the reaction of phosphorus trichloride with an alcohol, such as propanol, in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The general reaction scheme is as follows:
[ \text{PCl}_3 + \text{ROH} \rightarrow \text{ROPCl}_2 + \text{HCl} ] [ \text{ROPCl}_2 + \text{ROH} \rightarrow \text{ROPO(OR)} + \text{HCl} ]
In this case, R represents the propoxy group. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
2-Propoxy-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphines or phosphine oxides.
Substitution: The propoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphine oxides.
Substitution: Various alkoxy or aryloxy derivatives.
科学的研究の応用
2-Propoxy-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 2-Propoxy-1,3,2-dioxaphospholane involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-Methoxy-1,3,2-dioxaphospholane
- 2-Ethoxy-1,3,2-dioxaphospholane
- 2-Isopropoxy-1,3,2-dioxaphospholane
Uniqueness
2-Propoxy-1,3,2-dioxaphospholane is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications in research and industry.
特性
CAS番号 |
53969-09-8 |
|---|---|
分子式 |
C5H11O3P |
分子量 |
150.11 g/mol |
IUPAC名 |
2-propoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C5H11O3P/c1-2-3-6-9-7-4-5-8-9/h2-5H2,1H3 |
InChIキー |
UANIYHLWJQOKKM-UHFFFAOYSA-N |
正規SMILES |
CCCOP1OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


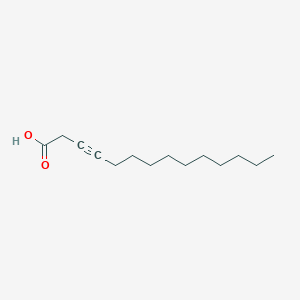
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
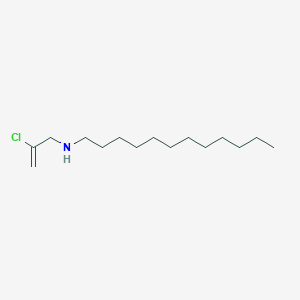
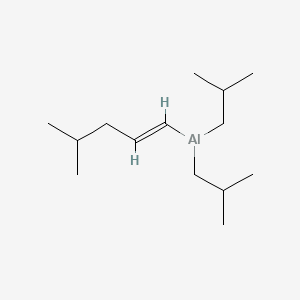
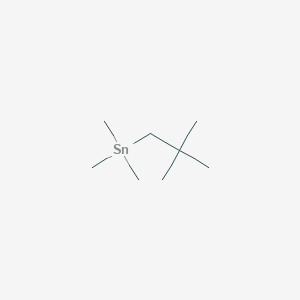
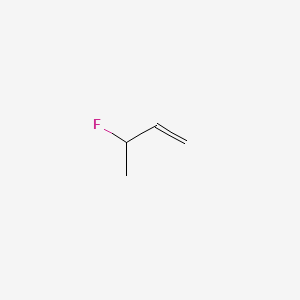
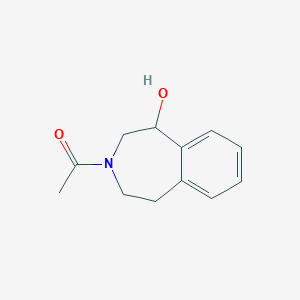
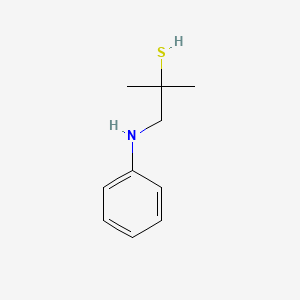
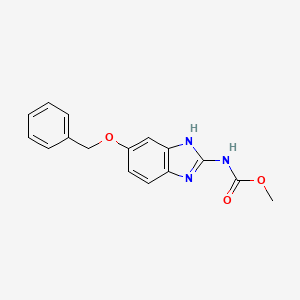
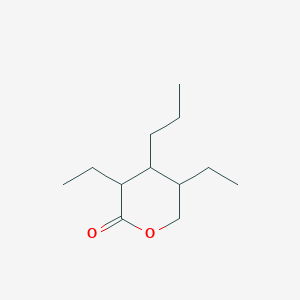
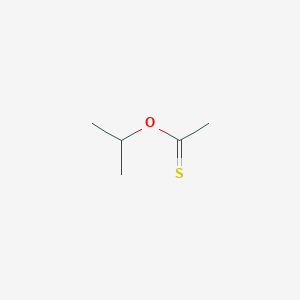
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
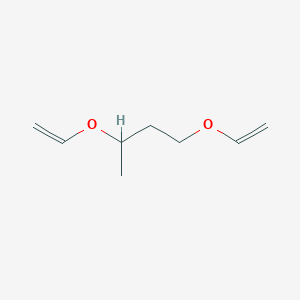
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
